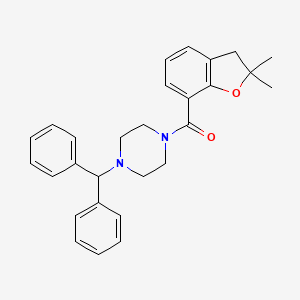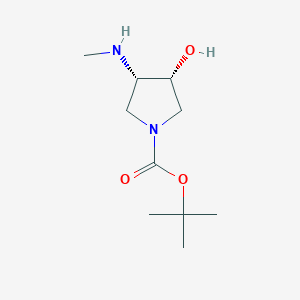
(4-Benzhydryl-piperazin-1-yl)-(2,2-dimethyl-2,3-dihydro-benzofuran-7-yl)-methanone, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzhydryl group and a piperazine ring, which are common structures in medicinal chemistry. The benzhydryl group is a diphenylmethane derivative, and the piperazine ring is a heterocyclic amine. The compound also contains a 2,3-dihydro-benzofuran ring, which is a type of oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzhydryl halide with piperazine to form the benzhydryl-piperazine moiety, followed by further functionalization to introduce the 2,3-dihydro-benzofuran ring .Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it may have significant π-conjugation, which could affect its chemical properties and interactions with other molecules. The piperazine ring could act as a hydrogen bond donor or acceptor in molecular interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring could be alkylated, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. It is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2,2-dimethyl-3H-1-benzofuran-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-28(2)20-23-14-9-15-24(26(23)32-28)27(31)30-18-16-29(17-19-30)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,25H,16-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGKZRPSDCCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzhydrylpiperazin-1-yl)-(2,2-dimethyl-3H-1-benzofuran-7-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)



![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)






![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)

